Aminophenazone is primarily synthesized through chemical processes involving phenylhydrazine and acetic anhydride, leading to its formation as a pharmaceutical agent. Ascorbic acid, on the other hand, is widely available in various fruits and vegetables and can also be synthesized through specific biochemical pathways in plants.
Aminophenazone ascorbate falls under the category of pharmaceutical compounds. It combines the properties of an analgesic and anti-inflammatory agent (aminophenazone) with those of a powerful antioxidant (ascorbic acid).
The synthesis of aminophenazone ascorbate typically involves a two-step process:
The molecular structure of aminophenazone ascorbate can be described by its constituent parts:
The molecular formula for aminophenazone is , while for ascorbic acid, it is . The combined structure retains functional groups that contribute to both analgesic and antioxidant properties.
Aminophenazone ascorbate can participate in various chemical reactions, including:
The stability of aminophenazone ascorbate can be affected by environmental factors such as pH and temperature, which may catalyze degradation or alter its efficacy.
The mechanism of action for aminophenazone ascorbate involves:
Studies have shown that the combination enhances the bioavailability of aminophenazone while mitigating potential side effects associated with its use alone.
Aminophenazone ascorbate has several potential applications:
Aminophenazone ascorbate (CAS: 23635-43-0) is a molecular complex formed between aminophenazone (4-dimethylamino-1,5-dimethyl-2-phenylpyrazol-3-one) and ascorbic acid (vitamin C). This compound integrates the analgesic and anti-inflammatory properties of the pyrazolone derivative with the antioxidant capabilities of ascorbate, resulting in unique physicochemical and pharmacological behaviors. Unlike simple mixtures, the complex exhibits distinct stability and reactivity patterns due to ionic interactions and redox synergism, which influence its biochemical interactions and metabolic fate [8].
The development of aminophenazone ascorbate is rooted in the late 19th-century synthesis of aminophenazone (then termed Pyramidon) by German chemists Friedrich Stolz and Ludwig Knorr in 1883. Initially marketed by Hoechst AG in 1897, aminophenazone gained prominence as a potent antipyretic and analgesic. However, by the mid-20th century, reports of agranulocytosis (a severe blood disorder) led to its withdrawal in multiple countries (e.g., Japan, France, and India). This safety concern prompted the development of safer analogues, such as propyphenazone, and the exploration of complexes like aminophenazone ascorbate to mitigate toxicity risks while retaining efficacy. The ascorbate complex emerged as a strategy to leverage antioxidant protection against reactive metabolites implicated in aminophenazone’s adverse effects [4] [8].
Aminophenazone belongs to the pyrazolone class, characterized by a five-membered lactam ring (1,2-dihydro-3H-pyrazol-3-one). Key structural features include:
The complex forms via salt formation between the basic dimethylamino group of aminophenazone (pKa ~5.1) and the acidic enol proton of ascorbic acid (pKa ~4.2). This ionic interaction is stabilized by:
Table 1: Structural Characteristics of Aminophenazone Ascorbate
Component | Role in Complex | Key Functional Groups |
---|---|---|
Aminophenazone moiety | Pharmacophore | C-4 dimethylamino, N-1 methyl, C-5 methyl |
Ascorbate moiety | Antioxidant stabilizer | Enediol, γ-lactone ring |
Interaction sites | Ionic bond/H-bonding | −NH⁺⋯⁻O−, C=O⋯H−O |
Ascorbate’s reducing capacity dominates the complex’s redox profile:
Table 2: Physicochemical Profile of Aminophenazone Ascorbate
Property | Value/Description | Method/Reference |
---|---|---|
Molecular weight | 407.42 g/mol | Mass spectrometry |
Appearance | White to off-white crystalline powder | Visual analysis |
Solubility in DMSO | >50 mg/mL | Equilibrium solubility |
pKa (aminophenazone) | 5.1 ± 0.2 | Potentiometric titration [10] |
Degradation products | Dehydroascorbic acid, 4-aminoantipyrine | HPLC-UV studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7